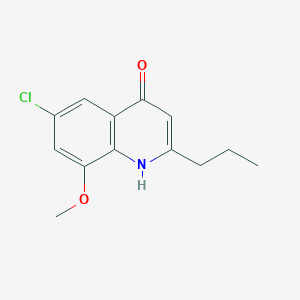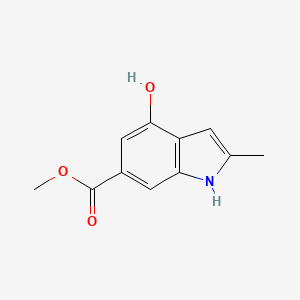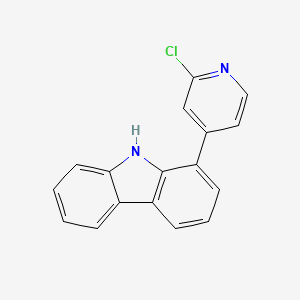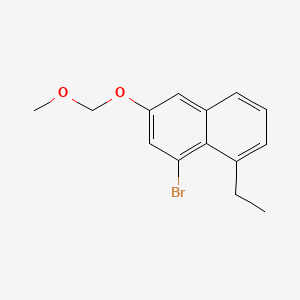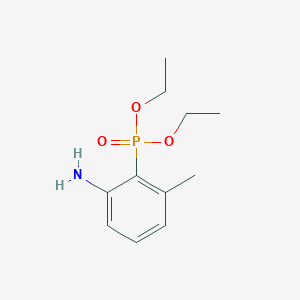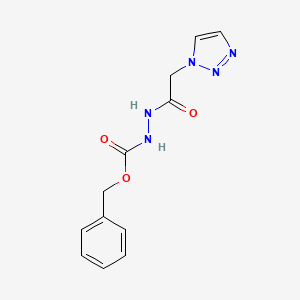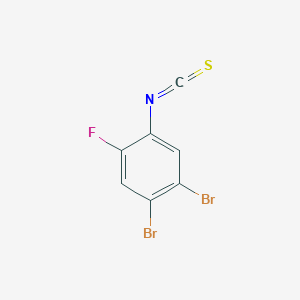
Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate is a complex organic compound that features a benzoate ester, an amino group, and a tert-butoxycarbonyl (Boc)-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The starting material, 3-amino-4-hydroxybenzoic acid, is esterified with ethanol in the presence of an acid catalyst to form ethyl 3-amino-4-hydroxybenzoate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, resulting in the Boc-protected intermediate.
Coupling with Cyclohexylamine: The Boc-protected intermediate is then coupled with (1r,4r)-4-aminocyclohexylamine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of protective groups and coupling reagents would be optimized to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s reactive amino and ester groups make it a valuable building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, protein binding, and cellular uptake.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-hydroxybenzoate: Lacks the Boc-protected amino group and cyclohexylamine moiety.
Ethyl 3-amino-4-(((1r,4r)-4-amino)cyclohexyl)amino)benzoate: Similar structure but without the Boc protection.
Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate derivatives: Various derivatives with different substituents on the benzoate or cyclohexylamine moieties.
Uniqueness
This compound is unique due to the presence of both a Boc-protected amino group and a cyclohexylamine moiety, which confer specific reactivity and potential biological activity. The Boc protection allows for selective deprotection and subsequent reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C20H31N3O4 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 3-amino-4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]benzoate |
InChI |
InChI=1S/C20H31N3O4/c1-5-26-18(24)13-6-11-17(16(21)12-13)22-14-7-9-15(10-8-14)23-19(25)27-20(2,3)4/h6,11-12,14-15,22H,5,7-10,21H2,1-4H3,(H,23,25) |
InChI Key |
KKZYIXDPWVQSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCC(CC2)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


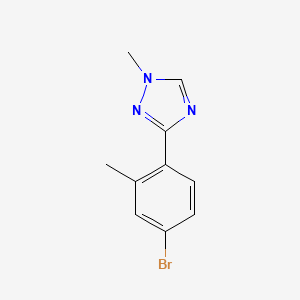
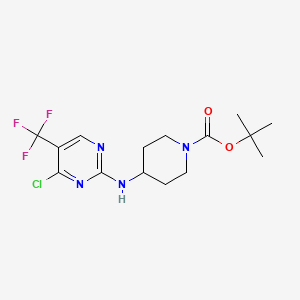


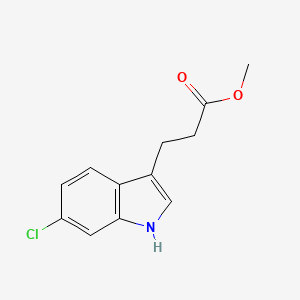
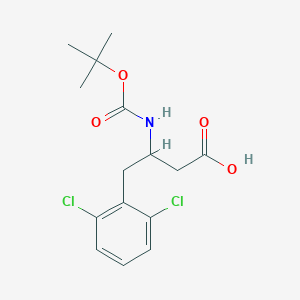
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
